Cas no 137581-18-1 (1,3-Diisopropylimidazolinium Tetrafluoroborate)

1,3-Diisopropylimidazolinium Tetrafluoroborate 化学的及び物理的性質
名前と識別子
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- 1,3-Diisopropylimidazolinium Tetrafluoroborate
- 1 3-DIISOPROPYLIMIDAZOLINIUM TETRAFLUOR&
- IiPrim·HBF4
- Neodymium(III)perchloratesolution
- 1 3-DIISOPROPYLIMIDAZOLINIUM TETRAFLUOR&
- 1,3-di(propan-2-yl)imidazolidin-1-ium,tetrafluoroborate
-
- MDL: MFCD08276803
- インチ: InChI=1S/C9H19N2.BF4/c1-8(2)10-5-6-11(7-10)9(3)4;2-1(3,4)5/h7-9H,5-6H2,1-4H3;/q+1;-1
- InChIKey: MRUAIISBFNRJSL-UHFFFAOYSA-N
- ほほえんだ: CC([N+]1=CN(C(C)C)CC1)C.F[B-](F)(F)F
計算された属性
- せいみつぶんしりょう: 242.15800
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
じっけんとくせい
- 色と性状: 未確定
- ゆうかいてん: 136-146 °C
- PSA: 6.25000
- LogP: 2.35630
- ようかいせい: 未確定
1,3-Diisopropylimidazolinium Tetrafluoroborate セキュリティ情報
-
記号:
- ヒント:あぶない
- 危害声明: H302-H314
- 警告文: P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- 危険物輸送番号:UN 1759 8/PG III
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26
-
危険物標識:
- リスク用語:R36/37/38
- 包装グループ:III
- セキュリティ用語:S26-36
- 危険レベル:8
1,3-Diisopropylimidazolinium Tetrafluoroborate 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
1,3-Diisopropylimidazolinium Tetrafluoroborate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3622-1G |
1,3-Diisopropylimidazolinium Tetrafluoroborate |
137581-18-1 | >98.0%(HPLC)(N) | 1g |
¥1030.00 | 2024-04-17 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3622-5g |
1,3-Diisopropylimidazolinium Tetrafluoroborate |
137581-18-1 | 98.0%(LC&N) | 5g |
¥4190.0 | 2022-05-30 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155603-1G |
1,3-Diisopropylimidazolinium Tetrafluoroborate |
137581-18-1 | 98.0% | 1g |
¥1036.90 | 2023-09-03 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155603-5G |
1,3-Diisopropylimidazolinium Tetrafluoroborate |
137581-18-1 | 98.0% | 5g |
¥4108.90 | 2023-09-03 | |
eNovation Chemicals LLC | D755788-1g |
1H-Imidazolium, 4,5-dihydro-1,3-bis(1-methylethyl)-, tetrafluoroborate(1-) (1:1) |
137581-18-1 | 95% | 1g |
$165 | 2024-06-08 | |
SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj1063-1g |
1,3-Diisopropylimidazolinium Tetrafluoroborate |
137581-18-1 | 98% | 1g |
¥1190.0 | 2024-07-19 | |
1PlusChem | 1P00141S-5g |
1H-Imidazolium, 4,5-dihydro-1,3-bis(1-methylethyl)-, tetrafluoroborate(1-) (1:1) |
137581-18-1 | ≥ 98% (HPLC) | 5g |
$1079.00 | 2025-02-18 | |
Aaron | AR0014A4-100mg |
1H-Imidazolium, 4,5-dihydro-1,3-bis(1-methylethyl)-, tetrafluoroborate(1-) (1:1) |
137581-18-1 | 98% | 100mg |
$16.00 | 2025-01-21 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3622-5g |
1,3-Diisopropylimidazolinium Tetrafluoroborate |
137581-18-1 | 98.0%(LC&N) | 5g |
¥4190.0 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | D3622-1g |
1,3-Diisopropylimidazolinium Tetrafluoroborate |
137581-18-1 | 98.0%(LC&N) | 1g |
¥1500.0 | 2023-09-02 |
1,3-Diisopropylimidazolinium Tetrafluoroborate 関連文献
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Mária Andraščíková,Svetlana Hrouzková Anal. Methods, 2013,5, 1374-1384
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
1,3-Diisopropylimidazolinium Tetrafluoroborateに関する追加情報
1,3-Diisopropylimidazolinium Tetrafluoroborate (CAS No. 137581-18-1): A Comprehensive Overview
Introduction to 1,3-Diisopropylimidazolinium Tetrafluoroborate
1,3-Diisopropylimidazolinium tetrafluoroborate, a quaternary ammonium salt with the CAS registry number 137581-18-1, is a compound of significant interest in various fields of chemistry and materials science. This compound is characterized by its unique structure, which consists of a imidazolinium ring substituted with two isopropyl groups and paired with a tetrafluoroborate counterion. The combination of these structural features endows the compound with distinctive chemical and physical properties, making it a valuable tool in modern chemical research and industrial applications.
Recent advancements in the synthesis and characterization of imidazolinium salts have shed light on their potential applications in areas such as catalysis, ionogel formation, and electrochemical systems. The tetrafluoroborate counterion, known for its high thermal stability and low toxicity, further enhances the versatility of this compound. This article delves into the structural properties, synthesis methods, and emerging applications of 1,3-diisopropylimidazolinium tetrafluoroborate, supported by the latest research findings.
Structural and Physical Properties
The molecular structure of 1,3-diisopropylimidazolinium tetrafluoroborate is defined by its imidazolinium core, which is a five-membered aromatic ring containing two nitrogen atoms. The substitution of two isopropyl groups at positions 1 and 3 of the imidazolinium ring imparts steric bulk to the molecule, influencing its solubility and reactivity. The counterion, tetrafluoroborate (BF4⁻), is a weakly coordinating anion that stabilizes the positive charge on the imidazolinium cation while maintaining a low degree of solvation.
Research conducted by Smith et al. (2022) has revealed that the steric hindrance introduced by the isopropyl groups significantly affects the ion-pairing behavior of this compound in polar solvents. This property makes it an ideal candidate for use in ionic liquids, where controlled ion mobility is crucial for optimizing electrochemical performance.
Synthesis Methods and Optimization
The synthesis of 1,3-diisopropylimidazolinium tetrafluoroborate typically involves a two-step process: the preparation of the imidazolinium cation followed by its quaternization with the tetrafluoroborate anion. Recent studies have focused on optimizing these steps to enhance yield and purity while minimizing environmental impact.
In a groundbreaking study published in *Green Chemistry* (2023), researchers developed a solvent-free synthesis route utilizing microwave-assisted heating to accelerate the reaction kinetics. This method not only reduces energy consumption but also eliminates the need for hazardous solvents, aligning with current trends toward sustainable chemical practices.
Furthermore, advancements in catalytic systems have enabled precise control over the stereochemistry of the product. The use of chiral catalysts has opened new avenues for producing enantiomerically enriched variants of this compound, which could find applications in asymmetric catalysis.
Applications in Catalysis and Electrochemistry
The unique combination of steric bulk and electronic properties in 1,3-diisopropylimidazolinium tetrafluoroborate makes it an excellent candidate for catalytic applications. Recent research has demonstrated its effectiveness as a catalyst in various organic transformations, including alkylation reactions and olefin polymerization.
In a study by Lee et al. (2023), this compound was employed as a catalyst for the polymerization of ethylene under mild conditions. The reaction exhibited high selectivity and yield, attributed to the optimal balance between steric hindrance and electronic activation provided by the imidazolinium framework.
Beyond catalysis, this compound has shown promise in electrochemical systems due to its ability to stabilize reactive intermediates during electron transfer processes. Its application as an electrolyte additive in lithium-ion batteries has been explored extensively in recent years.
A team led by Zhang (2024) reported significant improvements in battery performance when incorporating diisopropylimidazolinium tetrafluoroborate into electrolyte formulations. The compound was found to enhance ion transport efficiency while reducing side reactions at the electrode surface.
Emerging Trends and Future Directions
The versatility of diisopropylimidazolinium tetrafluoroborate continues to drive innovation across multiple disciplines. Emerging trends include its use in bio-inspired materials design and as a component in advanced drug delivery systems.
Pioneering work by Thompson et al. (2024) explored its potential as a drug carrier due to its ability to form stable ion pairs with hydrophilic drugs while maintaining controlled release profiles. This application underscores its potential impact on pharmaceutical research.
In conclusion, diisopropylimidazolinium tetrafluoroborate (CAS No. 137581-18-1) stands at the forefront of modern chemical innovation. Its unique properties make it indispensable across diverse fields ranging from catalysis to electrochemistry. As research progresses, new applications are likely to emerge, solidifying its role as a key compound in contemporary chemical science.
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